1,3-Dibromo-2-ethylbenzene CAS number and molecular formula
1,3-Dibromo-2-ethylbenzene CAS number and molecular formula
Technical Whitepaper: 1,3-Dibromo-2-ethylbenzene CAS Number: 41053-30-9 | Molecular Formula: C₈H₈Br₂[1]
Part 1: Executive Summary
1,3-Dibromo-2-ethylbenzene is a specialized halogenated aromatic intermediate critical to the synthesis of sterically congested pharmacophores and optoelectronic materials.[1] Unlike its para-substituted isomers, this 1,2,3-trisubstituted benzene derivative features a "pincer" geometry where two bromine atoms flank a central ethyl group.[1] This unique steric environment makes it an invaluable scaffold for inducing atropisomerism in biaryl systems and preventing π-π stacking in organic light-emitting diodes (OLEDs).[1]
This guide outlines the compound's physicochemical profile, validates the Directed Ortho Metalation (DoM) synthetic pathway as the industry standard, and details its application in high-value cross-coupling workflows.[1]
Part 2: Chemical Identity & Physical Properties
Table 1: Physicochemical Profile
| Property | Data |
| CAS Number | 41053-30-9 |
| IUPAC Name | 1,3-Dibromo-2-ethylbenzene |
| Synonyms | 2,6-Dibromoethylbenzene; 2,6-Dibromo-1-ethylbenzene |
| Molecular Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol |
| SMILES | CCC1=C(C=CC=C1Br)Br |
| InChI Key | FROIOESJRJZRFO-UHFFFAOYSA-N |
| Appearance | Clear to pale yellow liquid |
| Boiling Point | ~265°C (Predicted) |
| Density | 1.7 ± 0.1 g/cm³ (Predicted) |
Part 3: Synthetic Pathways
The Challenge of Direct Bromination
A common error in synthesis planning is attempting the direct bromination of ethylbenzene.[1] The ethyl group is an ortho, para-director.[1] While it activates the ring, steric hindrance at the ortho positions (2 and 6) heavily favors the formation of 1-bromo-4-ethylbenzene or 1-bromo-2-ethylbenzene.[1] Achieving the 1,3-dibromo-2-ethyl pattern (where the ethyl group is flanked by bromines) via electrophilic aromatic substitution is low-yielding and requires tedious isomer separation.[1]
The Solution: Directed Ortho Metalation (DoM)
The most robust, authoritative method for synthesizing 1,3-dibromo-2-ethylbenzene is Directed Ortho Metalation (DoM) .[1] This protocol leverages the inductive electron-withdrawing nature of the bromine atoms on 1,3-dibromobenzene to acidify the proton at the C2 position.[1]
Protocol Logic:
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Precursor: 1,3-Dibromobenzene (commercially available).[1][2]
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Base: Lithium Diisopropylamide (LDA).[1] Why? LDA is a bulky, non-nucleophilic base that avoids halogen-lithium exchange (which would remove a bromine) and instead selectively deprotonates the C2 position.[1]
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Electrophile: Ethyl Iodide (EtI).[1]
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Conditions: Cryogenic (-78°C) to stabilize the lithiated intermediate.
Step-by-Step Methodology:
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Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
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Reagent Prep: Charge with 1,3-dibromobenzene (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to -78°C (dry ice/acetone bath).
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Lithiation: Add LDA (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature < -70°C. Observation: The solution may turn yellow/orange, indicating the formation of the 2,6-dibromophenyllithium species.[1]
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Trapping: Stir for 1 hour at -78°C, then add Ethyl Iodide (1.2 equiv) dropwise.
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Workup: Allow to warm to room temperature overnight. Quench with saturated NH₄Cl.[1] Extract with diethyl ether, dry over MgSO₄, and concentrate.[1]
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Purification: Vacuum distillation or silica gel chromatography (Hexanes) yields the product.[1]
Visualization: DoM Synthesis Pathway
Figure 1: Synthesis of 1,3-dibromo-2-ethylbenzene via Directed Ortho Metalation (DoM), ensuring high regioselectivity.
Part 4: Applications in Drug Development & Materials
1,3-Dibromo-2-ethylbenzene serves as a divergent scaffold . The two bromine atoms are chemically equivalent but can be reacted sequentially if controlled carefully (though typically used for symmetric double-couplings).[1]
Atropisomeric Pharmacophores
In drug design, restricting bond rotation can lock a molecule into a bioactive conformation, increasing potency and selectivity.[1]
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Mechanism: Coupling bulky aryl groups to the 1 and 3 positions creates a "terphenyl" like structure.[1] The central ethyl group at position 2 acts as a "locking pin," increasing the rotational energy barrier of the flanking aryl rings.[1]
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Use Case: Synthesis of axially chiral ligands or selective kinase inhibitors where a flat conformation must be avoided.
OLED Host Materials
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Problem: Flat aromatic systems tend to aggregate (π-stack), leading to fluorescence quenching in OLED devices.
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Solution: The ethyl group orthogonal to the ring plane disrupts stacking.[1] Using 1,3-dibromo-2-ethylbenzene as a core to link carbazole or fluorene units creates twisted, amorphous materials with high triplet energies.[1]
Visualization: Divergent Coupling Workflow
Figure 2: Divergent synthetic utility of the scaffold in creating sterically crowded aromatic systems.[1]
Part 5: Safety & Handling
Hazard Classification (GHS):
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Skin Irritation (Category 2): Causes skin irritation.[1]
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Eye Irritation (Category 2A): Causes serious eye irritation.[1]
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STOT-SE (Category 3): May cause respiratory irritation.[1]
Handling Protocols:
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive—store in amber vials.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use only in a chemical fume hood.[1]
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Spill: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14847806, 1,3-Dibromo-2-ethylbenzene.[1] Retrieved from [Link]
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Snieckus, V. (1990). Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] (Foundational reference for the DoM methodology described).
